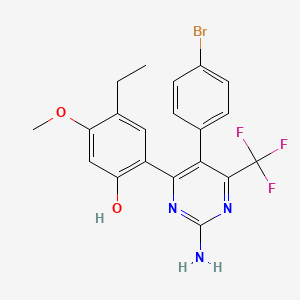

2-(2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol

Description

2-(2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, bromophenyl, and trifluoromethyl groups, as well as a phenol ring substituted with ethyl and methoxy groups

Properties

IUPAC Name |

2-[2-amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrF3N3O2/c1-3-10-8-13(14(28)9-15(10)29-2)17-16(11-4-6-12(21)7-5-11)18(20(22,23)24)27-19(25)26-17/h4-9,28H,3H2,1-2H3,(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYLHHBUOBJPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)O)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

2-(2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol involves its interaction with specific molecular targets. The amino and bromophenyl groups can interact with active sites of enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability. The exact pathways involved depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

- 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol

- 2-[2-Amino-5-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol

Uniqueness

Compared to similar compounds, 2-(2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and binding interactions. The trifluoromethyl group also contributes to its distinct chemical and physical properties, such as increased lipophilicity and metabolic stability .

Biological Activity

The compound 2-(2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol (commonly referred to as compound X ) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its implications in medicinal chemistry.

Chemical Structure and Properties

Compound X has the molecular formula and a molecular weight of approximately 454.25 g/mol. The structural features include:

- A pyrimidine core with amino and trifluoromethyl substitutions.

- A methoxyphenol moiety that may contribute to its biological activity.

Synthesis

The synthesis of compound X involves several steps, typically starting from commercially available precursors. While specific synthetic routes are proprietary, general methods for synthesizing similar pyrimidine derivatives include:

- Nucleophilic Substitution : Utilizing brominated phenyl derivatives.

- Condensation Reactions : Combining various amines and aromatic compounds under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compound X. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In particular:

- IC50 Values : Compound X showed IC50 values ranging from 10 to 30 μM against breast cancer cells (MDA-MB-231) .

- Mechanism of Action : The proposed mechanism includes the inhibition of key enzymes involved in cell proliferation and survival pathways.

Enzyme Inhibition

Compound X has also been studied for its ability to inhibit specific enzymes linked to cancer progression:

- Topoisomerase Inhibition : Preliminary docking studies suggest that compound X effectively binds to topoisomerase I and II, crucial targets in cancer therapy .

Study 1: Cytotoxicity Evaluation

In a study conducted by Elmongy et al., various pyrimidine derivatives were synthesized, including compound X. The cytotoxicity was assessed using the MTT assay across several cancer cell lines. Results indicated that compound X exhibited selective cytotoxicity, particularly against breast and lung cancer cells .

Study 2: Mechanistic Insights

Another study focused on the mechanism of action of compound X, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. This study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 (Breast) | 10 - 30 | Apoptosis induction |

| Enzyme Inhibition | Topoisomerase I & II | N/A | Competitive binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.